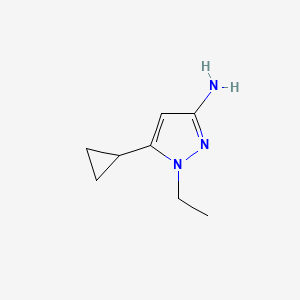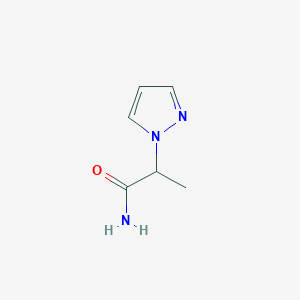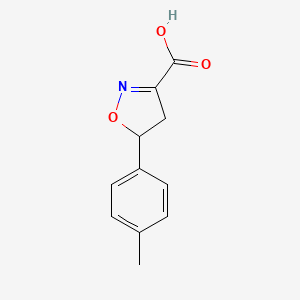
2-Bromo-5-(diethoxymethyl)-3-methylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-Bromo-5-(diethoxymethyl)-3-methylthiophene" is a brominated thiophene derivative with potential applications in organic synthesis and materials science. Thiophene derivatives are known for their utility in the synthesis of conducting polymers and as intermediates in the synthesis of biologically active compounds .
Synthesis Analysis
The synthesis of thiophene derivatives can be achieved through various methods, including acid-assisted polycondensation, as demonstrated in the synthesis of poly(3,4-ethylenedioxythiophene) from a brominated dioxine precursor . Additionally, the synthesis of complex brominated molecules, such as the biologically active dibrominated benzene diol, involves multiple steps starting from simpler brominated phenyl methanols . The synthesis of "2-Bromo-5-(diethoxymethyl)-3-methylthiophene" would likely involve a targeted bromination step, followed by the introduction of the diethoxymethyl group at the appropriate position on the thiophene ring.
Molecular Structure Analysis
The molecular structure of brominated thiophene derivatives can influence their reactivity and physical properties. For example, the presence of bromine atoms can affect the rotational barriers around certain bonds due to steric effects, as seen in bromine-substituted fluorenes . The crystal structures of related brominated compounds, such as 4,5-bis(bromomethyl)-1,3-dithiol-2-one, show that substituents can project above and below the plane of the core ring, affecting the overall molecular conformation .
Chemical Reactions Analysis
Brominated thiophenes can undergo various chemical reactions, including dimerization and trimerization, as observed in the spontaneous combustion of 2-bromo-3-methoxythiophene . The presence of a bromomethyl group can lead to reactions with nucleophilic agents, forming tertiary amines, sulfides, and thiocyanates, depending on the conditions and the nucleophile used . The reactivity of the bromine atom in "2-Bromo-5-(diethoxymethyl)-3-methylthiophene" would be a key factor in its participation in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated thiophenes can be influenced by their molecular structure. For instance, the presence of electron-withdrawing groups like bromine can affect the electronic properties of the molecule, which is important for applications in electronic materials . The steric effects of substituents can also influence the melting and boiling points of the compound . The solubility of the compound in various solvents would be an important consideration for its use in chemical synthesis and material processing.
Wissenschaftliche Forschungsanwendungen
Synthesis of Organic Electronic Materials
Selective direct arylation methods have been developed to synthesize a library of 2-aryl-4-bromo-5-methylthiophenes, demonstrating the potential of bromo-methylthiophene derivatives in the facile preparation of functional organic electronic materials. The inherent selectivity observed in these reactions is crucial for the development of advanced materials for electro- and photoactive applications (Vamvounis & Gendron, 2013).
Block Copolymer Synthesis
The catalyst-transfer condensation polymerization method has been used to synthesize block copolymers of polythiophene with hydrophilic and hydrophobic side chains. This research highlights the versatility of bromo-methylthiophene derivatives in constructing well-defined polythiophenes, which are significant for various applications in polymer science (Yokozawa, Adachi, Miyakoshi, & Yokoyama, 2007).
Corrosion Inhibition
Thiophene derivatives, including those synthesized from bromo-methylthiophene, have been used as corrosion inhibitors for metals in acidic environments. These compounds show significant potential in protecting metals from corrosion, offering an efficient and cost-effective solution for extending the lifespan of metal components in industrial applications (Assad, Abdul-Hameed, Yousif, & Balakit, 2015).
Photostabilization of Polymers
New thiophene derivatives synthesized from bromo-methylthiophene have been investigated for their role in the photostabilization of poly(vinyl chloride) (PVC). These studies suggest that thiophene derivatives can significantly reduce the level of photodegradation in PVC, highlighting their importance in the development of more durable polymer materials (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-5-(diethoxymethyl)-3-methylthiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrO2S/c1-4-12-10(13-5-2)8-6-7(3)9(11)14-8/h6,10H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHFWFIXJSZBPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC(=C(S1)Br)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650315 |
Source


|
| Record name | 2-Bromo-5-(diethoxymethyl)-3-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000018-59-6 |
Source


|
| Record name | Thiophene, 2-bromo-5-(diethoxymethyl)-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-(diethoxymethyl)-3-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

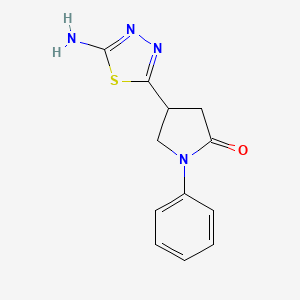

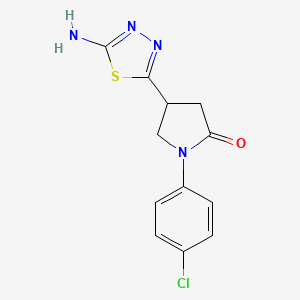
![6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1293119.png)
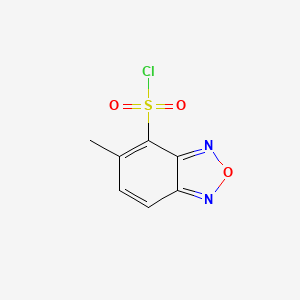
![2-(6-Isopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B1293124.png)
![Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B1293125.png)
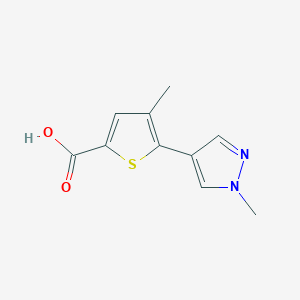
![6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1293129.png)
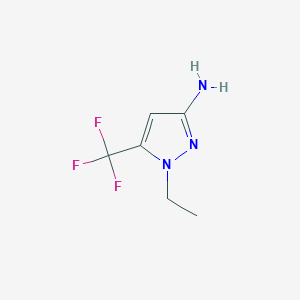
![[3-(1H-pyrazol-3-yl)phenyl]boronic acid](/img/structure/B1293131.png)
